An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide
An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and reactivity of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. Known by synonyms such as Chloracetmesidide, this compound is a critical intermediate in pharmaceutical synthesis, most notably for the local anesthetic and antiarrhythmic agent Trimecaine Hydrochloride.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights and a robust framework for understanding and utilizing this versatile chemical building block.
Compound Identification and Core Properties
2-chloro-N-(2,4,6-trimethylphenyl)acetamide is a substituted acetamide featuring a chloroacetyl group attached to the nitrogen of 2,4,6-trimethylaniline (mesidine). Its structure combines the steric hindrance of the trimethylphenyl group with the reactive potential of the α-chloro amide moiety.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-N-(2,4,6-trimethylphenyl)acetamide | [1] |
| CAS Number | 3910-51-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄ClNO | [3] |
| Molecular Weight | 211.69 g/mol | [3] |
| Synonyms | Chloracetmesidide, 2-CHLORO-2',4',6'-TRIMETHYLACETANILIDE | [1][3] |
| Melting Point | 178-179 °C | [3] |
| Boiling Point | 324.1 ± 30.0 °C (Predicted) | [3] |
Synthesis Protocol and Mechanistic Considerations
The synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide is typically achieved via the N-acylation of 2,4,6-trimethylaniline with chloroacetyl chloride.[4] This is a classic nucleophilic acyl substitution reaction. The amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The formation of a stable amide bond is highly favorable.
Expert Insight: A critical aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct. The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base must be included to neutralize the acid as it forms. Common choices include an aqueous solution of a strong base like sodium hydroxide or an organic base like triethylamine in an anhydrous solvent.
Experimental Protocol: Synthesis via Schotten-Baumann Conditions
This protocol is adapted from a standard procedure for analogous compounds and employs a two-phase system to facilitate the reaction and workup.[5]
Materials:
-
2,4,6-Trimethylaniline (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Dichloromethane (or another suitable organic solvent)
-
1N Sodium Hydroxide (NaOH) aqueous solution
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trimethylaniline (1.0 eq) in dichloromethane.
-
Base Addition: Add 1N aqueous sodium hydroxide solution to the flask. The mixture will be biphasic. Stir vigorously to ensure efficient mixing between the organic and aqueous layers.
-
Acylation: Cool the mixture in an ice bath to 0-5 °C. Add chloroacetyl chloride (1.2 eq), dissolved in a small amount of dichloromethane, dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. The base in the aqueous layer neutralizes the HCl formed, preventing the protonation of the valuable aniline starting material.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1N HCl (to remove any unreacted amine), water, and finally a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 2-chloro-N-(2,4,6-trimethylphenyl)acetamide, as a crystalline solid.
Caption: Workflow for the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide.
Spectroscopic Profile
The structural identity and purity of the compound are confirmed through standard spectroscopic methods. While a comprehensive dataset for this specific molecule is not publicly aggregated, its profile can be accurately predicted based on its functional groups and data from closely related analogues.[6][7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.
-
N-H Stretch: A sharp to moderately broad peak is expected around 3270-3300 cm⁻¹, characteristic of a secondary amide N-H bond.[7]
-
C=O Stretch (Amide I): A strong, sharp absorption band should appear around 1660-1680 cm⁻¹, corresponding to the carbonyl stretch.[7]
-
N-H Bend (Amide II): A significant peak is expected near 1540-1560 cm⁻¹, arising from the N-H bending vibration coupled with C-N stretching.[7]
-
C-Cl Stretch: A peak in the fingerprint region, typically between 785-540 cm⁻¹, indicates the presence of the carbon-chlorine bond.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should be relatively simple and diagnostic.
-
Ar-CH₃: Two singlets are expected for the three methyl groups. The two ortho-methyl groups (at positions 2 and 6) will be equivalent, giving a singlet integrating to 6H. The para-methyl group (at position 4) will produce a distinct singlet integrating to 3H.
-
Ar-H: The two aromatic protons are equivalent and should appear as a singlet integrating to 2H.
-
N-H: A broad singlet, typically downfield, corresponding to the amide proton (1H). Its chemical shift can be concentration-dependent and it is D₂O exchangeable.
-
CH₂Cl: A sharp singlet integrating to 2H is expected for the methylene protons adjacent to the chlorine and carbonyl group.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon framework. Key signals include:
-
C=O: A peak in the 165-170 ppm range for the amide carbonyl carbon.
-
CH₂Cl: A signal around 40-45 ppm for the carbon bearing the chlorine atom.
-
Aromatic Carbons: Several signals in the aromatic region (125-140 ppm), corresponding to the substituted and unsubstituted carbons of the trimethylphenyl ring.
-
Methyl Carbons: Signals in the aliphatic region (around 18-21 ppm) for the three methyl carbons.
-
-
-
Mass Spectrometry (MS):
-
Molecular Ion: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 211. A crucial diagnostic feature is the [M+2]⁺ isotope peak at m/z 213, which will have an intensity approximately one-third of the [M]⁺ peak, characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope ratio).[9]
-
Fragmentation: Common fragmentation pathways would include the cleavage of the C-N bond or the loss of the •CH₂Cl radical, leading to characteristic fragment ions.
-
Chemical Reactivity and Applications
The synthetic utility of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide stems directly from its chemical reactivity, which is dominated by the α-chloro amide group.
Primary Reactive Site: The carbon atom bonded to the chlorine is highly electrophilic. This is due to the electron-withdrawing inductive effects of both the adjacent carbonyl group and the chlorine atom. Consequently, this site is highly susceptible to nucleophilic substitution (Sₙ2) reactions .[4] The chlorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles.
Caption: Key reactive sites for nucleophilic substitution.
Applications:
-
Pharmaceutical Synthesis: The primary and most well-documented application is its role as a key intermediate in the synthesis of Trimecaine Hydrochloride .[1] In this synthesis, the chlorine atom is displaced by a secondary amine (diethylamine) to form the lidocaine analogue, Trimecaine. This reaction perfectly exemplifies the Sₙ2 reactivity described above.
-
General Synthetic Building Block: Like other N-aryl chloroacetamides, this compound can be used to introduce the N-(2,4,6-trimethylphenyl)acetamido moiety into various molecules. It is a precursor for synthesizing diverse heterocyclic compounds, agrochemicals, and other biologically active molecules.[4][7]
Safety and Handling
Proper handling of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide is essential to ensure laboratory safety.
Hazard Identification:
-
Eye Irritation: Classified as causing serious eye irritation (H319).[2]
-
Skin Irritation: Based on data for analogous compounds, it may cause skin irritation.[10][11]
-
Inhalation: May cause respiratory irritation.[10]
-
Ingestion: Chloroacetamide derivatives can be toxic if swallowed.[12][13]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[2][10]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[10][11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE - ChemicalBook. (2023). Chemical Safety Data Sheet. Link
-
2-chloro-n-(2,4,6-trimethyl-phenyl)-acetamide - Sigma-Aldrich. (n.d.). Product Page. Link
-
2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE | 3910-51-8 - ChemicalBook. (2023). Product Information. Link
-
2-chloro-N-(2,4,6-triethylphenyl)acetamide | C14H20ClNO - PubChem. (n.d.). PubChem Compound Summary. Link
-
2-Chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide - AK Scientific, Inc. (n.d.). Safety Data Sheet. Link
-
3910-51-8(2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE) Product Description - ChemicalBook. (n.d.). Product Properties. Link
-
2-Chloro Acetamide - Anshul Specialty Molecules. (n.d.). Product Applications. Link
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide 1131-01-7 - Guidechem. (n.d.). Chemical Properties. Link
-
Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. (n.d.). Safety Information. Link
-
2-Chloro-N-(2,4-dimethylphenyl)acetamide | C10H12ClNO | CID 170158 - PubChem. (n.d.). PubChem Compound Summary. Link
-
SAFETY DATA SHEET - Fisher Scientific. (2011). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Link
-
Acetamide, 2-chloro- - NIST WebBook. (n.d.). IR Spectrum Data. Link
-
2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | 6307-67-1 - Biosynth. (n.d.). Product Information. Link
-
Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. (n.d.). Hazard Information. Link
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem. (n.d.). Mass Spectrometry Data. Link
-
Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- - NIST WebBook. (n.d.). Mass Spectrum Data. Link
-
2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. (n.d.). PubChem Compound Summary. Link
-
Chloroacetamide - Wikipedia. (n.d.). General Information. Link
-
Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives - International Journal of Pharma Sciences and Research. (2012). Research Article. Link
-
Acetamide, 2-chloro-N-(4-methylphenyl)- - NIST WebBook. (n.d.). IR Spectrum Data. Link
-
2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% - Thermo Fisher Scientific. (n.d.). Product Identifiers. Link
-
Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide - ResearchGate. (n.d.). Scientific Diagram. Link
-
Synthesis of 2-chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity - Neliti. (2020). Conference Paper. Link
-
interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide - Chegg. (2020). User Question. Link
-
Acetamide, 2-chloro-N-(2,6-diethylphenyl)- - NIST WebBook. (n.d.). IR Spectrum Data. Link
-
Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com. (n.d.). Synthesis Protocol. Link
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum - ChemicalBook. (n.d.). NMR Data. Link
-
N-(2-CHLOROETHYL)ACETAMIDE(7355-58-0) 1H NMR spectrum - ChemicalBook. (n.d.). NMR Data. Link
-
2'-Chloroacetanilide(533-17-5) 1H NMR spectrum - ChemicalBook. (n.d.). NMR Data. Link
-
2-Chloro-N-phenylacetamide(587-65-5) IR Spectrum - ChemicalBook. (n.d.). IR Data. Link
-
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide - PubChem. (n.d.). PubChem Compound Summary. Link
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019). Research Article. Link
-
Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- - Substance Details - SRS | US EPA. (n.d.). Substance Registry Services. Link
-
N-(2,4,6-Trimethylphenyl)acetamide synthesis - ChemicalBook. (n.d.). Synthesis Routes. Link
-
2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% - Fisher Scientific. (n.d.). Hazard Information. Link
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (n.d.). Research Paper. Link
Sources
- 1. 2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE | 3910-51-8 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3910-51-8 CAS MSDS (2-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. guidechem.com [guidechem.com]
- 7. ijpsr.info [ijpsr.info]
- 8. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR [m.chemicalbook.com]
- 9. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemos.de [chemos.de]
